C.I. Direct Brown 101, trisodium salt

Description

Nomenclature and Chemical Classification

This compound exhibits a complex nomenclature system that reflects its chemical structure and industrial classification. The primary designation follows the Colour Index International system, where "C.I." denotes Colour Index, "Direct" indicates the dye class based on application method, "Brown" specifies the color, and "101" represents the chronological assignment number. The Chemical Abstracts Service has assigned the registry number 3626-29-7 to this specific trisodium salt form.

The molecular formula is documented as C₃₆H₂₄N₆O₉S·3Na, indicating the presence of three sodium ions associated with the organic chromophore structure. Alternative representations include C₃₆H₂₁N₆Na₃O₉S, reflecting the integrated sodium content within the molecular framework. The molecular weight varies slightly across sources, with reported values of 782.62 grams per mole and 716.67 grams per mole for different structural representations.

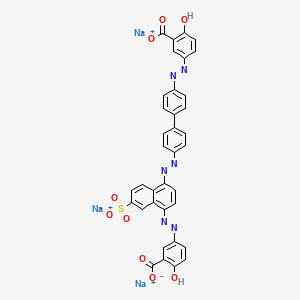

The chemical structure belongs to the trisazo class of dyes, characterized by three azo linkages (-N=N-) within the molecular framework. The International Union of Pure and Applied Chemistry nomenclature provides the systematic name: trisodium (3E)-3-({4-[(E)-{4'-[(2Z)-2-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazino]biphenyl-4-yl}diazenyl]-7-sulfonatonaphthalen-1-yl}hydrazono)-6-oxocyclohexa-1,4-diene-1-carboxylate.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₂₄N₆O₉S·3Na | |

| Molecular Weight | 782.62 g/mol | |

| Chemical Abstracts Service Number | 3626-29-7 | |

| Density | 1.52 g/cm³ | |

| Refractive Index | 1.73 | |

| Colour Index Number | 31740 |

Properties

CAS No. |

3626-29-7 |

|---|---|

Molecular Formula |

C36H21N6Na3O9S |

Molecular Weight |

782.6 g/mol |

IUPAC Name |

trisodium;5-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C36H24N6O9S.3Na/c43-33-15-9-24(17-29(33)35(45)46)39-37-22-5-1-20(2-6-22)21-3-7-23(8-4-21)38-41-31-13-14-32(28-19-26(52(49,50)51)11-12-27(28)31)42-40-25-10-16-34(44)30(18-25)36(47)48;;;/h1-19,43-44H,(H,45,46)(H,47,48)(H,49,50,51);;;/q;3*+1/p-3 |

InChI Key |

MUWXFTFIPYDMGT-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

3626-29-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Highlights :

- Trisazo backbone : Three azo groups contribute to chromophore strength, yielding a brown hue.

- Sulfonate and carboxylate substituents : Improve solubility and fiber-binding capacity via ionic interactions.

- Planar aromatic system : Facilitates π-π stacking with cellulose .

Structural visualization from World Dye Variety

Comparison with Similar Compounds

Direct Brown 101 is distinguished from other direct dyes by its trisazo configuration, sodium counterions, and functional groups. Below is a comparative analysis with structurally or functionally related compounds:

Structural Comparison: Trisazo vs. Monoazo and Disazo Dyes

| Property | C.I. Direct Brown 101 | Monoazo Dyes (e.g., C.I. Direct Red 28) | Disazo Dyes (e.g., C.I. Direct Black 19) |

|---|---|---|---|

| Azo Groups | 3 | 1 | 2 |

| Molecular Weight | 782.62 g/mol | ~600–700 g/mol | ~700–800 g/mol |

| Solubility in Water | High (due to trisodium) | Moderate (monosodium salts) | High (disodium salts) |

| Color Fastness | Excellent | Good | Very Good |

| Application pH Range | 6–9 | 5–8 | 7–10 |

Key Findings :

- Trisazo structure: Enhances color depth and UV stability compared to mono/disazo analogs .

- Sodium counterions: Trisodium salt improves solubility over monosodium forms, reducing precipitation in neutral-to-alkaline conditions .

Functional Comparison: Sulfonated vs. Non-Sulfonated Direct Dyes

| Parameter | C.I. Direct Brown 101 | Non-Sulfonated Dyes (e.g., C.I. Direct Yellow 11) |

|---|---|---|

| Water Solubility | High | Low (requires dispersing agents) |

| Fiber Affinity | Strong (ionic bonding) | Moderate (hydrogen bonding) |

| Wash Fastness | Excellent | Poor to Moderate |

| Environmental Impact | Moderate (high BOD/COD) | Lower (limited ionic residues) |

Key Findings :

- Sulfonate groups in Direct Brown 101 enable superior fiber adhesion but increase biodegradation challenges compared to non-sulfonated dyes .

Comparison with Other Trisodium Salts

| Compound | C.I. Direct Brown 101 | Sodium Dichloroisocyanurate (CAS: 2893-78-9) |

|---|---|---|

| Primary Use | Textile dyeing | Disinfectant/bleaching agent |

| Chemical Class | Trisazo dye | Triazine derivative |

| Solubility | High in water | High in water |

| Key Functional Groups | Azo, sulfonate, carboxylate | Chlorine, cyanurate |

| Environmental Concerns | High COD/BOD | Chlorinated byproducts |

Key Findings :

- While both are trisodium salts, their applications diverge entirely due to differing functional groups and reactivity .

Preparation Methods

Diazotization of 4-(4-Aminophenyl)benzenamine

- The starting material, 4-(4-aminophenyl)benzenamine, undergoes double diazotization to form a bis-diazonium salt intermediate.

- Diazotization is typically carried out by dissolving the amine in hydrochloric acid and treating it with sodium nitrite at low temperatures (0–5 °C) to ensure stability of the diazonium salt.

First Coupling Reaction

- The diazonium salt is first coupled with 2-hydroxybenzoic acid (salicylic acid) under controlled pH and temperature conditions.

- This step forms the first azo linkage, introducing a hydroxy-substituted aromatic ring into the molecule.

Second Coupling Reaction

- The intermediate azo compound is then coupled with 8-aminonaphthalene-2-sulfonic acid , a sulfonated aromatic amine, to introduce sulfonate groups essential for water solubility and fiber affinity.

- This coupling is performed under alkaline conditions to facilitate the reaction.

Third Coupling and Final Diazotization

- The product from the second coupling is further diazotized and coupled again with 2-hydroxybenzoic acid diazonium salt.

- This final coupling completes the trisazo structure characteristic of Direct Brown 101.

Isolation and Purification

- The crude dye is precipitated, filtered, washed, and dried.

- It is then converted into the trisodium salt form by neutralization with sodium hydroxide or sodium carbonate, enhancing solubility and dyeing properties.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Double diazotization of 4-(4-aminophenyl)benzenamine | HCl, NaNO2, 0–5 °C | Bis-diazonium salt intermediate |

| 2 | Coupling with 2-hydroxybenzoic acid | Controlled pH, alkaline medium | First azo linkage formed |

| 3 | Coupling with 8-aminonaphthalene-2-sulfonic acid | Alkaline conditions | Introduction of sulfonate groups |

| 4 | Further diazotization and coupling with 2-hydroxybenzoic acid diazonium salt | Similar diazotization and coupling conditions | Completion of trisazo dye structure |

| 5 | Isolation and conversion to trisodium salt | Neutralization with NaOH or Na2CO3, filtration, drying | Water-soluble trisodium salt dye |

Research Findings and Industrial Notes

- The preparation process requires strict control of pH and temperature to prevent decomposition of diazonium salts and to ensure high coupling efficiency.

- The trisazo structure imparts strong color intensity and fastness properties.

- The sulfonate groups introduced via 8-aminonaphthalene-2-sulfonic acid are critical for dye solubility and fiber affinity.

- Industrial synthesis often involves batch reactors with temperature control between 0–10 °C during diazotization and coupling steps to optimize yield and purity.

- The trisodium salt form is preferred commercially due to its enhanced water solubility and ease of application in textile dyeing.

Comparative Notes on Related Pigment Preparations

While C.I. Direct Brown 101 is a direct dye, related pigment compounds such as C.I. Pigment Brown 25 have similar azo coupling methodologies but differ in substrate and post-treatment steps. For example, pigment brown 25 preparation involves diazotization of 2,5-dichlorphenamide and coupling with 5-(2'-hydroxyl-3'-naphthoyl amido)-2-benzimidazolone, followed by solvent treatment and drying to obtain pigment particles. This highlights the importance of substrate selection and reaction conditions in defining dye versus pigment properties.

Q & A

Q. What are the standard methods for synthesizing and characterizing C.I. Direct Brown 101, trisodium salt?

Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature conditions. Characterization includes elemental analysis, UV-Vis spectroscopy (to confirm λmax and chromophore stability), FT-IR (to identify functional groups like sulfonic acid salts), and NMR (to verify molecular structure). Chromatographic techniques (e.g., HPLC) ensure purity (>95%). For reproducibility, document reaction parameters (e.g., stoichiometry, solvent system) and validate results against reference spectra .

Q. Which analytical techniques are most effective for identifying impurities in C.I. Direct Brown 101?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal for detecting low-concentration impurities (e.g., unreacted intermediates). UV-Vis spectroscopy can identify batch inconsistencies via absorbance deviations. Quantitative analysis of inorganic salts (e.g., residual sodium sulfite) requires ion chromatography. Cross-validate results using certified reference materials and statistical tools (e.g., ANOVA for inter-batch variability) .

Q. How can researchers design experiments to assess the dye’s solubility across different solvents?

Use a gravimetric approach: dissolve known quantities in solvents (e.g., water, DMSO, ethanol) under controlled temperatures (10–80°C). Measure saturation points via turbidity or spectrophotometric absorbance. Include ionic strength adjustments (e.g., NaCl) to mimic industrial conditions. Report solubility as g/100 mL with standard deviations from triplicate trials. Address contradictions in literature by standardizing solvent purity and agitation methods .

Advanced Research Questions

Q. What methodologies are recommended for studying the structure-property relationships of C.I. Direct Brown 101?

Combine computational modeling (e.g., DFT for electronic structure analysis) with experimental data. Correlate substituent effects (e.g., sulfonate groups) with properties like lightfastness or affinity for cellulose. Use X-ray crystallography for solid-state structure determination and compare with solution-phase behavior via dynamic light scattering (DLS). Validate hypotheses through controlled substitution experiments (e.g., replacing sodium with other cations) .

Q. How can researchers resolve contradictions in reported degradation pathways of this dye under UV exposure?

Employ LC-MS/MS to track degradation byproducts (e.g., aromatic amines) and quantify their formation kinetics. Use controlled irradiation setups (e.g., solar simulators with calibrated UV intensity) and compare results across pH regimes. Apply multivariate analysis to distinguish photolytic vs. oxidative pathways. Replicate conflicting studies with standardized protocols to identify methodological variables (e.g., oxygen levels, catalyst presence) .

Q. What experimental designs are suitable for evaluating the dye’s ecotoxicity in aquatic systems?

Conduct acute/chronic toxicity assays using model organisms (e.g., Daphnia magna, Danio rerio). Measure endpoints like LC50, bioaccumulation factors, and oxidative stress biomarkers (e.g., catalase activity). Include negative controls (dye-free media) and positive controls (reference toxicants). Use OECD or EPA guidelines for reproducibility. For mechanistic insights, pair with transcriptomic analysis (e.g., RNA-seq to identify dysregulated genes) .

Q. How can the photostability of C.I. Direct Brown 101 be enhanced for textile applications?

Test UV absorbers (e.g., benzotriazoles) or antioxidants (e.g., ascorbic acid) as additives in dye formulations. Monitor color retention via CIELAB colorimetry after accelerated weathering. Use ESR spectroscopy to detect free radical formation during UV exposure. Optimize concentrations using response surface methodology (RSM) to balance efficacy and cost .

Methodological & Data Analysis Questions

Q. What strategies ensure reproducibility in dye-uptake studies on cellulose substrates?

Standardize substrate pretreatment (e.g., mercerization, washing cycles) and dyeing conditions (pH, temperature, liquor ratio). Use kinetic models (e.g., pseudo-second-order) to describe adsorption isotherms. Validate with independent techniques like SEM-EDS to map dye distribution. Address batch variability by sourcing cellulose from certified suppliers and reporting lot numbers .

Q. How should researchers validate novel analytical methods for quantifying C.I. Direct Brown 101 in wastewater?

Follow ICH guidelines for method validation: assess linearity (R<sup>2</sup> > 0.995), LOD/LOQ (e.g., via signal-to-noise ratio), precision (RSD < 5%), and recovery rates (spiked samples). Compare results with established methods (e.g., ISO 11348 for colorimetric analysis). Include inter-laboratory trials to confirm robustness .

What frameworks guide the formulation of high-impact research questions for this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: “How does sulfonate group substitution (Intervention) affect the dye’s binding affinity to cotton (Outcome) compared to non-sulfonated analogs (Comparison)?” Use systematic literature reviews to identify gaps and justify novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.